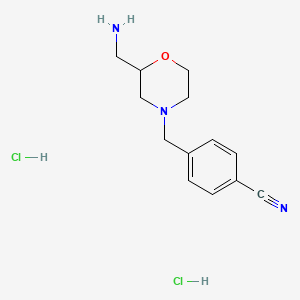

4-(2-Aminomethyl-morpholin-4-ylmethyl)benzonitrile dihydrochloride

Description

4-(2-Aminomethyl-morpholin-4-ylmethyl)benzonitrile dihydrochloride is a synthetic organic compound featuring a benzonitrile core substituted with a morpholine ring and an aminomethyl group. The dihydrochloride salt form enhances its solubility and stability, a common strategy for amine-containing pharmaceuticals to improve bioavailability .

Properties

IUPAC Name |

4-[[2-(aminomethyl)morpholin-4-yl]methyl]benzonitrile;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O.2ClH/c14-7-11-1-3-12(4-2-11)9-16-5-6-17-13(8-15)10-16;;/h1-4,13H,5-6,8-10,15H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNTBZHYBXKSDER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CC2=CC=C(C=C2)C#N)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10849427 | |

| Record name | 4-{[2-(Aminomethyl)morpholin-4-yl]methyl}benzonitrile--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10849427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112914-10-0 | |

| Record name | 4-{[2-(Aminomethyl)morpholin-4-yl]methyl}benzonitrile--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10849427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminomethyl-morpholin-4-ylmethyl)benzonitrile dihydrochloride typically involves the reaction of 4-(chloromethyl)benzonitrile with morpholine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and yield. The purification of the final product is achieved through crystallization or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminomethyl-morpholin-4-ylmethyl)benzonitrile dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding nitrile oxides.

Reduction: Formation of primary amines.

Substitution: Formation of substituted benzonitrile derivatives.

Scientific Research Applications

4-(2-Aminomethyl-morpholin-4-ylmethyl)benzonitrile dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 4-(2-Aminomethyl-morpholin-4-ylmethyl)benzonitrile dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Morpholine vs. Pyrimidine/Phenoxazine: The morpholine ring in the target compound distinguishes it from pyrimidine-based salts (e.g., 4-Amino-5-Aminomethyl-2-Methylpyrimidine Dihydrochloride) and OLED-oriented phenoxazine-carbazole derivatives .

Salt Forms: Dihydrochloride salts (target compound and pyrimidine analog) exhibit higher aqueous solubility compared to neutral benzonitrile derivatives like the OLED material .

Similarity Scores: The target compound shares a 0.91 similarity score with 2-(Aminomethyl)benzonitrile Hydrochloride, reflecting structural overlap in the benzonitrile-aminomethyl backbone .

Biological Activity

4-(2-Aminomethyl-morpholin-4-ylmethyl)benzonitrile dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzonitrile core substituted with a morpholine group, which is known for its role in enhancing solubility and bioavailability. The dihydrochloride salt form improves stability and handling in laboratory settings.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The morpholine moiety may facilitate binding to protein targets, while the benzonitrile group can participate in π-π stacking interactions with aromatic residues in proteins.

Antiviral Activity

Recent studies have indicated that compounds structurally related to 4-(2-Aminomethyl-morpholin-4-ylmethyl)benzonitrile exhibit significant antiviral properties, particularly against filoviruses such as Ebola and Marburg viruses. These compounds have demonstrated low EC50 values, indicating potent antiviral activity.

| Compound | Target Virus | EC50 (µM) | Selectivity Index |

|---|---|---|---|

| CBS1118 | Ebola | <10 | High |

| CBS1118 | Marburg | <10 | High |

Anticancer Activity

In addition to antiviral properties, derivatives of this compound have shown promise as anticancer agents. Research has highlighted their ability to inhibit heat shock protein 90 (Hsp90), a critical chaperone involved in cancer cell survival.

| Compound | Target Protein | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| HSP90 Inhibitor | Hsp90 | 0.1 | Inhibition of protein folding |

Case Studies

- Ebola Virus Inhibition : A study demonstrated that a related compound effectively inhibited the entry of Ebola virus into cells, showcasing the potential for therapeutic development against viral infections.

- Hsp90 Inhibition : Another investigation revealed that modifications to the benzonitrile scaffold could enhance binding affinity to Hsp90, leading to increased anticancer activity.

Research Findings

Research has focused on optimizing the structure of this compound to improve its pharmacological properties:

- Structural Modifications : Alterations in the morpholine or benzonitrile components have been explored to enhance potency and selectivity.

- In Vivo Studies : Preliminary animal studies suggest favorable pharmacokinetics and low toxicity profiles, making it a candidate for further clinical development.

Q & A

Basic Question: What are the established synthetic routes for 4-(2-Aminomethyl-morpholin-4-ylmethyl)benzonitrile dihydrochloride, and how can reaction conditions be optimized for purity?

Answer:

The compound is typically synthesized via multi-step reactions involving morpholine derivatives and benzonitrile precursors. Key steps include alkylation of morpholine with a brominated benzonitrile intermediate, followed by aminomethylation. Reaction optimization involves controlling temperature (e.g., 0–5°C for aminomethylation to prevent side reactions) and using anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis. Purification via recrystallization in ethanol/HCl yields the dihydrochloride salt. Purity is validated by HPLC (>95%) and elemental analysis (C, H, N within ±0.4% of theoretical values) .

Basic Question: What analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

- NMR Spectroscopy: ¹H/¹³C NMR identifies proton environments (e.g., morpholine ring protons at δ 2.5–3.5 ppm, benzonitrile carbons at ~120 ppm).

- Mass Spectrometry (MS): ESI/APCI-MS confirms molecular weight (e.g., [M+H]⁺ peaks matching theoretical m/z).

- X-ray Diffraction: Single-crystal X-ray analysis validates bond lengths (e.g., C-N bonds in morpholine: ~1.47 Å) and dihedral angles. SHELX software is used for refinement .

Advanced Question: How does the puckering conformation of the morpholine ring influence the compound’s reactivity or binding properties?

Answer:

The morpholine ring adopts a chair or twist-boat conformation depending on steric and electronic factors. Puckering coordinates (amplitude q, phase angle φ) derived from X-ray data (e.g., using Cremer-Pople parameters) quantify deviations from planarity. For example, a chair conformation (q₂ ~0.5 Å, φ₂ ~0°) minimizes steric strain, enhancing stability. Computational methods (DFT) model energy barriers for pseudorotation, which correlate with ligand-receptor binding entropy .

Advanced Question: How do electronic properties (e.g., charge distribution) affect the compound’s interaction with biological targets?

Answer:

The benzonitrile group acts as a strong electron-withdrawing moiety, polarizing the morpholine ring. Charge density maps (from X-ray or DFT calculations) reveal localized positive charge on the aminomethyl group, facilitating hydrogen bonding with target proteins (e.g., kinases). Solvatochromic studies in varying solvents (e.g., dielectric constants) correlate dipole moments with binding affinity .

Advanced Question: What methodologies resolve contradictions in pharmacological activity data across studies?

Answer:

Discrepancies may arise from differences in assay conditions (e.g., pH, ionic strength) or impurity profiles. Systematic approaches include:

- Dose-Response Repetition: Validate IC₅₀ values using standardized protocols (e.g., 72-hour cell viability assays).

- Impurity Profiling: LC-MS identifies byproducts (e.g., dehydrohalogenated analogs) that may antagonize activity .

Advanced Question: How can crystallographic data validation prevent misassignment of protonation states or counterion placement?

Answer:

SHELXL refinement with restraints on bond lengths and angles (e.g., N-H···Cl hydrogen bonds at ~2.1 Å) ensures accurate protonation. Residual density maps (<0.3 eÅ⁻³) confirm dihydrochloride stoichiometry. Disordered counterions are modeled using PART instructions in SHELX .

Advanced Question: What computational strategies predict the compound’s stability under varying pH or temperature?

Answer:

- Molecular Dynamics (MD): Simulate degradation pathways (e.g., HCl dissociation in aqueous media at 37°C).

- DFT Calculations: Predict hydrolysis activation energies (e.g., benzonitrile → benzamide conversion ΔG‡ ~25 kcal/mol). Stability is validated experimentally via accelerated aging studies (40°C/75% RH for 6 months) .

Advanced Question: How can synthetic scalability be balanced with reproducibility in multi-gram preparations?

Answer:

Critical parameters include:

- Catalyst Loading: Reduce Pd/C from 10% to 5% in hydrogenation steps to minimize cost without compromising yield.

- Workup Consistency: Standardize quenching (e.g., slow HCl addition to prevent localized overheating). Batch-to-batch reproducibility is confirmed by ≤2% RSD in HPLC area percentages .

Advanced Question: What are the implications of hygroscopicity for storage and handling in biological assays?

Answer:

The dihydrochloride salt is hygroscopic, requiring desiccated storage (≤-20°C, argon atmosphere). Karl Fischer titration monitors water content (<1% w/w). Pre-assay lyophilization ensures consistent solubility in DMSO/PBS mixtures .

Advanced Question: How do structural analogs (e.g., morpholine vs. piperazine derivatives) compare in target selectivity?

Answer:

Morpholine’s smaller ring size reduces off-target binding to monoamine transporters compared to piperazine analogs. Competitive binding assays (e.g., radiolabeled ligand displacement) quantify selectivity ratios (e.g., >100-fold for ALK kinase vs. serotonin receptors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.